Acrolein,daih derivative
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Overview
Description
Preparation Methods
The preparation of Acrolein, DAIH derivative involves synthetic routes that include the reaction of acrolein with hydrazones. The reaction conditions typically involve the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction .
Chemical Reactions Analysis
Acrolein, DAIH derivative undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Acrolein, DAIH derivative has several scientific research applications:
Mechanism of Action
The mechanism of action of Acrolein, DAIH derivative involves its reactivity with cellular nucleophiles, leading to the formation of adducts with proteins and DNA . This reactivity can result in oxidative stress, mitochondrial dysfunction, and cellular damage . The compound’s effects are mediated through pathways involving oxidative stress and inflammation .
Comparison with Similar Compounds
Acrolein, DAIH derivative is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
Acrolein: A simpler aldehyde with high reactivity and toxicity.
2-Propenal: Another unsaturated aldehyde with similar chemical properties.
Hydrazones: Compounds that share the hydrazone functional group but differ in their specific structures and reactivities.
The uniqueness of Acrolein, DAIH derivative lies in its specific structure, which allows for targeted reactions and applications in various fields .
Properties
Molecular Formula |
C26H20N2O2 |
---|---|
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(3E)-2-(2,2-diphenylacetyl)-3-[(E)-prop-2-enylidenehydrazinylidene]inden-1-one |
InChI |
InChI=1S/C26H20N2O2/c1-2-17-27-28-24-20-15-9-10-16-21(20)25(29)23(24)26(30)22(18-11-5-3-6-12-18)19-13-7-4-8-14-19/h2-17,22-23H,1H2/b27-17+,28-24- |
InChI Key |
DZDKTKPIBKYPSR-YACXLVKKSA-N |
Isomeric SMILES |
C=C/C=N/N=C/1\C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C=CC=NN=C1C(C(=O)C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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